molecular formula C26H31N5O3S B2952641 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-40-6

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2952641
CAS RN: 898368-40-6
M. Wt: 493.63
InChI Key: RUWNCTYCIPVACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that certain 1,2,4-triazole derivatives exhibit significant antimicrobial activities. The synthesis of novel 1,2,4-triazole compounds has been shown to result in substances with good to moderate activity against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-Cancer Properties

Studies on benzimidazole derivatives bearing 1,2,4-triazole rings have shown that these compounds exhibit potential anti-cancer activities. Molecular docking studies have highlighted their effectiveness in inhibiting EGFR, a key target in cancer therapy, indicating these derivatives' potential as chemotherapeutic agents (Karayel, 2021).

Molecular Stabilities and Conformational Analyses

The molecular stabilities and conformational properties of triazole derivatives have been explored, offering insights into their pharmacological potential. Such studies contribute to understanding the structure-activity relationships crucial for designing compounds with targeted biological activities (Karayel, 2021).

Synthesis and Thermal Rearrangement

The synthesis and thermal behavior of sym-triazines, including those substituted with methoxy and ethoxy groups, have been investigated. These studies provide valuable information on the chemical properties and reactivity of triazole derivatives, which is essential for their application in various scientific domains (Dovlatyan et al., 2010).

properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-4-22-27-26-31(28-22)25(32)24(35-26)23(18-6-10-21(11-7-18)34-5-2)30-16-14-29(15-17-30)19-8-12-20(33-3)13-9-19/h6-13,23,32H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWNCTYCIPVACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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